molecular formula C10H9F3O2 B12828112 1-(Allyloxy)-2-(trifluoromethoxy)benzene CAS No. 276697-76-8

1-(Allyloxy)-2-(trifluoromethoxy)benzene

Cat. No.: B12828112
CAS No.: 276697-76-8
M. Wt: 218.17 g/mol
InChI Key: HQHWUHHFXZQWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Allyloxy)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an allyloxy group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-2-(trifluoromethoxy)benzene typically involves the reaction of 2-(trifluoromethoxy)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Allyloxy)-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the allyloxy group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

    (Trifluoromethoxy)benzene: Lacks the allyloxy group but shares the trifluoromethoxy functionality.

    1-(Methoxy)-2-(trifluoromethoxy)benzene: Contains a methoxy group instead of an allyloxy group.

    2-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of an allyloxy group.

Uniqueness: 1-(Allyloxy)-2-(trifluoromethoxy)benzene is unique due to the presence of both the allyloxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

276697-76-8

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-prop-2-enoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9F3O2/c1-2-7-14-8-5-3-4-6-9(8)15-10(11,12)13/h2-6H,1,7H2

InChI Key

HQHWUHHFXZQWTR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.